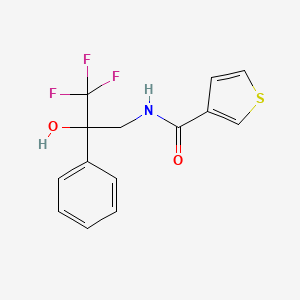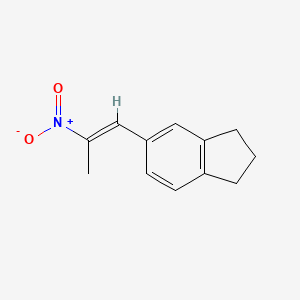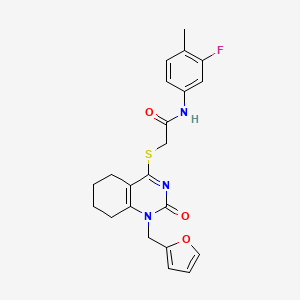![molecular formula C11H15N3O3 B2844495 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006435-21-7](/img/structure/B2844495.png)
3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid is a synthetic organic compound known for its unique structure and versatile applications in various fields of scientific research. The molecule features a pyrrolidinyl group, a pyrazolyl moiety, and a propanoic acid backbone, making it a subject of interest for its chemical reactivity and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions:
Formation of the Pyrrolidinyl Group: The synthesis typically starts with the preparation of the pyrrolidinyl group through the cyclization of suitable amines and dihaloalkanes.
Incorporation of Pyrazole: The pyrazolyl group can be introduced via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Connecting the Propanoic Acid Backbone: The propanoic acid chain is linked to the previously formed intermediates through esterification or amidation reactions, followed by hydrolysis.
Industrial Production Methods:
Large-scale production involves continuous flow synthesis, optimizing temperature, pressure, and catalytic conditions to ensure high yield and purity.
Advanced techniques like microwave-assisted synthesis and green chemistry principles are also applied to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions:
Oxidation: 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid can undergo oxidation to form various carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions may lead to the formation of alcohols or amines from the carbonyl and pyrazolyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions may vary but often involve strong bases or acids as catalysts.
Major Products Formed:
Oxidation products include pyrazole-carboxylic acids and ketones.
Reduction products encompass various alcohols and amines.
Substitution reactions yield a wide array of derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry:
Catalysis: Utilized as a ligand in transition metal-catalyzed reactions.
Synthesis: Intermediate for the preparation of more complex organic molecules.
Biology:
Enzyme Inhibition: Functions as an inhibitor for specific enzymes, making it a valuable tool in biochemical studies.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine:
Drug Development: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Diagnostic Agents: Components for the development of diagnostic assays and imaging agents.
Industry:
Polymer Science: Incorporated into polymers to enhance their physical and chemical properties.
Material Science: Used in the development of advanced materials with specific functionalities.
作用機序
The compound exerts its effects through various molecular mechanisms, including:
Enzyme Binding: Inhibition of enzymatic activity by interacting with active sites or allosteric sites.
Receptor Modulation: Altering receptor function by binding to receptor sites, thereby influencing signal transduction pathways.
Gene Expression: Affecting gene expression by interacting with DNA or transcription factors.
類似化合物との比較
3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole: Lacks the propanoic acid chain, affecting its solubility and reactivity.
3-[3-(pyrrolidin-1-ylcarbonyl)-1H-imidazol-1-yl]propanoic acid: Replaces the pyrazole ring with an imidazole ring, leading to different biological activity and chemical properties.
Uniqueness:
The combination of the pyrrolidinyl, pyrazolyl, and propanoic acid groups provides a distinct chemical and biological profile, making it particularly versatile in scientific research.
This compound's versatility and unique properties underscore its significance across multiple domains, from chemistry and biology to medicine and industry
特性
IUPAC Name |
3-[3-(pyrrolidine-1-carbonyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10(16)4-8-14-7-3-9(12-14)11(17)13-5-1-2-6-13/h3,7H,1-2,4-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFRRMKHBAZOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid](/img/structure/B2844412.png)
![6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2844413.png)
![1-Oxaspiro[2.5]octane-2-carboxamide](/img/structure/B2844414.png)
![2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide](/img/structure/B2844415.png)


![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2844419.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2844420.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide](/img/structure/B2844422.png)
![Ethyl 4-({[2-(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B2844424.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2844429.png)
![4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline](/img/new.no-structure.jpg)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B2844431.png)
